N,N-diethylethanamine;sulfurous acid N,N-diethylethanamine;sulfurous acid
Brand Name: Vulcanchem
CAS No.: 61843-81-0
VCID: VC19499521
InChI: InChI=1S/C6H15N.H2O3S/c1-4-7(5-2)6-3;1-4(2)3/h4-6H2,1-3H3;(H2,1,2,3)
SMILES:
Molecular Formula: C6H17NO3S
Molecular Weight: 183.27 g/mol

N,N-diethylethanamine;sulfurous acid

CAS No.: 61843-81-0

Cat. No.: VC19499521

Molecular Formula: C6H17NO3S

Molecular Weight: 183.27 g/mol

* For research use only. Not for human or veterinary use.

N,N-diethylethanamine;sulfurous acid - 61843-81-0

Specification

CAS No. 61843-81-0
Molecular Formula C6H17NO3S
Molecular Weight 183.27 g/mol
IUPAC Name N,N-diethylethanamine;sulfurous acid
Standard InChI InChI=1S/C6H15N.H2O3S/c1-4-7(5-2)6-3;1-4(2)3/h4-6H2,1-3H3;(H2,1,2,3)
Standard InChI Key WUVDDRXOROOPOZ-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CC.OS(=O)O

Introduction

Chemical Structure and Composition

N,N-Diethylethanamine;sulfurous acid consists of a triethylammonium cation [(C₂H₅)₃NH⁺] and a bisulfite anion [HSO₃⁻], yielding the molecular formula C₆H₁₇NO₃S and a molecular weight of 183.27 g/mol. The compound’s structure is stabilized by ionic interactions between the protonated amine and the sulfite ion. Key structural features include:

  • Triethylammonium cation: A tertiary ammonium ion with three ethyl groups attached to a central nitrogen atom, contributing to steric bulk and moderate basicity.

  • Bisulfite anion: A resonance-stabilized ion derived from sulfurous acid, capable of acting as a weak acid or a reducing agent.

The IUPAC name for this compound is N,N-diethylethanamine;sulfurous acid, and its InChI identifier is InChI=1S/C6H15N.H2O3S/c1-4-7(5-2)6-3;1-4(2)3/h4-6H2,1-3H3;(H2,1,2,3).

Synthesis and Production

Laboratory Synthesis

The compound is synthesized via a Brønsted acid-base reaction between triethylamine and sulfurous acid:

(C₂H₅)₃N+H₂SO₃(C₂H₅)₃NH+HSO₃\text{(C₂H₅)₃N} + \text{H₂SO₃} \rightarrow \text{(C₂H₅)₃NH}^+ \text{HSO₃}^-

Reaction Conditions:

  • Conducted in anhydrous solvents (e.g., diethyl ether or dichloromethane) to prevent hydrolysis of sulfurous acid.

  • Temperature-controlled environment (0–5°C) to minimize side reactions, such as oxidation of the sulfite ion.

Industrial Scalability

Industrial production faces challenges due to the instability of sulfurous acid, which tends to disproportionate into sulfuric acid (H₂SO₄) and elemental sulfur. To mitigate this, processes often employ:

  • In situ generation of H₂SO₃: Achieved by dissolving sulfur dioxide (SO₂) gas in water under controlled pH conditions.

  • Continuous-flow reactors: Enhance yield by rapidly mixing reagents and removing heat.

Physicochemical Properties

Experimental data for N,N-diethylethanamine;sulfurous acid remain sparse, but properties can be inferred from related sulfite salts:

PropertyValue/Description
AppearanceHygroscopic white crystalline solid
SolubilitySoluble in water, polar aprotic solvents (e.g., DMF, DMSO)
Density~1.12 g/cm³ (estimated)
Thermal StabilityDecomposes above 150°C, releasing SO₂ and triethylamine
pH (1% aqueous)~3.5–4.5 (due to HSO₃⁻ acidity)

Key Characteristics:

  • Redox Activity: The bisulfite anion can act as a reducing agent, participating in reactions such as the reduction of quinones to hydroquinones.

  • Hygroscopicity: Requires storage in airtight containers to prevent moisture absorption and subsequent decomposition.

Applications in Scientific Research

Organic Synthesis

  • Catalyst in Aldol Condensations: The bisulfite ion facilitates enolate formation, enabling cross-aldol reactions between ketones and aldehydes .

  • Desulfurization Agent: Used to remove sulfur-containing protecting groups in peptide synthesis.

Electrochemistry

  • Electrolyte Additive: Enhances ionic conductivity in non-aqueous batteries by stabilizing lithium or sodium ions.

Environmental Chemistry

  • SO₂ Scavenger: Captures sulfur dioxide emissions in industrial gas streams via reversible sulfite formation:

HSO₃+SO₂+H₂O2HSO₃+H+\text{HSO₃}^- + \text{SO₂} + \text{H₂O} \leftrightarrow 2\text{HSO₃}^- + \text{H}^+

Comparative Analysis with Analogous Compounds

CompoundFormulaKey Differences
Triethylammonium sulfate(C₂H₅)₃NH⁺HSO₄⁻Higher thermal stability, stronger acid
Diethyl sulfate(C₂H₅)₂SO₄Covalent ester, mutagenic properties
Ammonium sulfite(NH₄)₂SO₃Less hygroscopic, lower molecular weight

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator